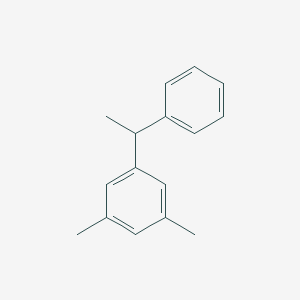

1,3-Dimethyl-5-(1-phenylethyl)benzene

Description

BenchChem offers high-quality 1,3-Dimethyl-5-(1-phenylethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-5-(1-phenylethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75898-09-8 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1,3-dimethyl-5-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-12-9-13(2)11-16(10-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |

InChI Key |

LVUFHDXEVLCSII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 5 1 Phenylethyl Benzene and Analogous Systems

Strategies for Constructing 1,3,5-Trisubstituted Benzene (B151609) Rings

The formation of the 1,3,5-substitution pattern on a benzene ring is a fundamental challenge in organic synthesis. The directing effects of the substituents play a crucial role in achieving the desired isomer.

The most direct route to 1,3-Dimethyl-5-(1-phenylethyl)benzene is the Friedel-Crafts alkylation of m-xylene (B151644). In this electrophilic aromatic substitution reaction, the two methyl groups of m-xylene direct the incoming electrophile to the positions that are ortho and para to them. The C-5 position is sterically the most accessible and is activated by both methyl groups, making it the primary site of substitution.

The electrophile can be generated from various precursors, such as 1-phenylethyl chloride or styrene, in the presence of a Lewis acid or Brønsted acid catalyst. virginia.eduacs.org Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly employed to facilitate the reaction. youtube.combeyondbenign.org The reaction between m-xylene and tert-butyl chloride, for example, is a classic experiment demonstrating this principle, where the tert-butyl group is directed to the 5-position. youtube.com The reaction typically proceeds by generating a carbocation from the alkylating agent, which then attacks the electron-rich m-xylene ring. acs.org

| Catalyst Type | Example Catalyst | Alkylating Agent Example | Key Features |

| Lewis Acid | AlCl₃, FeCl₃ | 1-Phenylethyl chloride | Traditional, effective method; catalyst generates carbocation. youtube.comyoutube.com |

| Brønsted Acid | HF, H₂SO₄ | Styrene | Protonation of the alkene forms the carbocation electrophile. |

| Solid Acid | Graphite, Zeolites | 1-Bromobutane | Greener alternatives, potentially milder conditions, easier catalyst removal. beyondbenign.org |

Beyond classical Friedel-Crafts reactions, modern synthetic chemistry offers divergent strategies for accessing 1,3,5-trisubstituted benzenes. nih.gov One notable approach begins with a pre-functionalized, readily available starting material like 2,3,5-triiodobenzoic acid (TIBA). rsc.orgrsc.orgnih.gov This method involves the generation of aryne intermediates. The carboxylic acid group of TIBA can be converted into various other functional groups, and subsequent transformations with different nucleophiles lead to diverse 5-iodo-1,3-disubstituted benzene intermediates. A final coupling reaction, such as a copper-catalyzed Ullmann reaction, can introduce the third substituent. rsc.org

Another innovative method is the DBU-mediated [2+4] annulation of α,β-unsaturated carboxylic acids with α-cyano-β-methylenones. acs.org In this process, the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) plays a dual role as both a Brønsted base and a nucleophilic Lewis base to construct the 1,3,5-trisubstituted aromatic ring. acs.org

Stereoselective Introduction of the 1-Phenylethyl Moiety

The 1-phenylethyl group in the target molecule contains a stereocenter. Therefore, producing a single enantiomer of 1,3-Dimethyl-5-(1-phenylethyl)benzene requires a stereoselective synthetic strategy.

One of the most established strategies in asymmetric synthesis is the use of compounds from the "chiral pool." Chiral 1-phenylethylamine (B125046) (α-PEA), which is readily available as either the (R) or (S) enantiomer, is a privileged starting material and chiral auxiliary. nih.gov A synthetic route could be designed where enantiopure α-PEA is incorporated as a key building block. For example, the amine functionality can be transformed or used to direct other reactions before being removed or modified to yield the final hydrocarbon structure. This approach leverages the pre-existing chirality of the starting material to establish the stereochemistry of the final product. nih.gov

When a chiral starting material is not directly incorporated, a chiral auxiliary can be used to induce diastereoselectivity. ethz.ch In this method, a prochiral precursor is reacted with an enantiopure chiral auxiliary, such as (R)-1-phenylethylamine. cdnsciencepub.comresearchgate.net The subsequent reaction to create the new stereocenter—in this case, the benzylic carbon of the 1-phenylethyl group—is influenced by the auxiliary, leading to the preferential formation of one diastereomer over the other.

These resulting diastereomers have distinct physical properties (e.g., melting point, solubility, chromatographic retention), which allows for their separation using standard laboratory techniques like column chromatography or crystallization. cdnsciencepub.comresearchgate.net Once separated, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically enriched product. The use of (R)-1-phenylethylamine as a chiral auxiliary in the synthesis of tetrahydro-β-carboline derivatives illustrates this principle, where diastereomeric products were formed and successfully separated by column chromatography. cdnsciencepub.comresearchgate.net

The most modern and atom-economical approach is enantioselective catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. ethz.ch For the synthesis of 1,3-Dimethyl-5-(1-phenylethyl)benzene, an asymmetric catalytic Friedel-Crafts reaction would be ideal. rsc.orgacs.org

This involves the alkylation of m-xylene with an achiral precursor like styrene, catalyzed by a chiral Lewis acid or Brønsted acid. The chiral catalyst creates a chiral environment around the reactants, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. rsc.org Research has demonstrated the successful use of chiral N,N'-dioxide/transition metal complexes and confined imidodiphosphorimidate organocatalysts in asymmetric Friedel-Crafts alkylations of various arenes, achieving high yields and high enantiomeric excess (ee). rsc.orgacs.org Such methods represent the forefront of stereoselective C-C bond formation on aromatic rings.

| Strategy | Description | Key Advantage | Reference |

| Chiral Pool | Use of enantiopure (R)- or (S)-1-phenylethylamine as a starting material. | Chirality is sourced from a readily available, inexpensive compound. | nih.gov |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of the new chiral center, creating separable diastereomers. | Reliable and well-established method for controlling stereochemistry. | cdnsciencepub.comresearchgate.netosi.lv |

| Enantioselective Catalysis | A substoichiometric amount of a chiral catalyst generates the product with high enantiomeric excess. | Highly efficient and atom-economical; avoids stoichiometric use of chiral material. | rsc.orgacs.org |

Exploration of Novel Synthetic Routes to Related Phenylethyl-Substituted Aromatics

The synthesis of aromatic compounds substituted with a phenylethyl group or similar structures is a significant area of research, leveraging powerful synthetic transformations to construct the core molecular framework. Methodologies such as reductive lithiation and Michael additions are pivotal in creating the necessary carbon-carbon bonds with precision and efficiency.

Reductive lithiation is a potent technique for the functionalization of benzyl (B1604629) systems. This method typically involves the cleavage of a carbon-heteroatom bond (e.g., C-O or C-N) using lithium metal, often in the presence of an electron carrier like naphthalene, to generate a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new substituents.

The directed lithiation of substituted benzylamines and their derivatives demonstrates the versatility of this approach. For instance, N'-benzyl-N,N-dimethylurea and related pivalamides undergo direct lithiation at the 2-position of the benzene ring when treated with tert-butyllithium (B1211817) (t-BuLi) at low temperatures. researchgate.net This regioselectivity is directed by the amide functional group. The resulting lithiated species reacts efficiently with a range of electrophiles to yield 2-substituted benzylamine (B48309) derivatives in high yields. researchgate.net

Another variation involves the reductive lithiation of alkoxy-substituted benzyl methyl ethers. researchgate.net This process can be coupled with metal-catalyzed cross-coupling reactions to form 1,2- or 1,4-dicarbosubstituted benzenes. researchgate.net The methodology offers a pathway to complex aromatic structures from readily available starting materials. The efficiency of these reactions is often dependent on the specific substrate and reaction conditions, as highlighted in the following table.

| Substrate | Reagents | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N'-(4-methoxybenzyl)-N,N-dimethylurea | t-BuLi, THF, -78 °C | MeI | N'-(2-methyl-4-methoxybenzyl)-N,N-dimethylurea | 90 | researchgate.net |

| N-(4-methylbenzyl)pivalamide | t-BuLi, THF, -78 °C | MeOD | N-(2-deuterio-4-methylbenzyl)pivalamide | 85 | researchgate.net |

| N-Trityl-N-methylbenzylamine | Li, Naphthalene (cat.), THF, 0 °C | H₂O (quench) | N-Methylbenzylamine | 95 | organic-chemistry.org |

| 2-Ethoxymethoxybenzyl methyl ether | Li, DTBB (cat.), THF, -10 °C | Benzaldehyde | 1-Ethoxymethoxy-2-(1-hydroxy-2-phenylethyl)benzene | Good | researchgate.net |

The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile (a Michael donor, typically a stabilized enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for synthesizing phenylethyl-substituted aromatics when one of the components contains the required phenylethyl scaffold.

For example, the reaction can be applied to α,β-unsaturated carbonyls that already contain a phenyl group. A stereoselective synthesis of anti α-methyl-β-methoxy carboxylic compounds utilizes the conjugate addition of a titanium enolate to [(E)-3,3-dimethoxy-2-methyl-1-propenyl]benzene. orgsyn.org This demonstrates how a phenyl-containing Michael acceptor can be a precursor to more complex molecules. The reaction proceeds with high diastereoselectivity, controlled by the chiral auxiliary on the enolate component.

Furthermore, phenylethyl-containing building blocks can be modified to act as components in these reactions. A series of novel β-phenylalanine derivatives were synthesized where the core structure, 3-amino-3-phenylpropanoic acid, serves as a scaffold. mdpi.com While not a direct Michael addition, the synthetic sequence involves transformations analogous to those used to prepare Michael donors or acceptors, highlighting the utility of phenylethyl-containing starting materials in constructing complex molecules. mdpi.com Recent advancements have also explored the direct use of alkyl aromatic C-H bonds as nucleophiles in Michael-type reactions, catalyzed by transition metals like rhodium, which could be applied to systems like ethylbenzene. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diethyl malonate | Diethyl fumarate | Base (e.g., NaOEt) | 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester | Classic Example | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Base | Methyl 4-methyl-4-nitropentanoate | Classic Example | wikipedia.org |

| (S)-4-isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (as Ti-enolate) | [(E)-3,3-dimethoxy-2-methyl-1-propenyl]benzene | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | anti-α-Methyl-β-methoxy adduct | 85 | orgsyn.org |

| Acetophenone | α,β-Unsaturated aldehyde | Jørgensen-Hayashi catalyst, Methanol | δ-Keto aldehyde | Up to 82 | organic-chemistry.org |

Reaction Mechanisms and Reactivity Profiles of 1,3 Dimethyl 5 1 Phenylethyl Benzene Derivatives

Reactivity of the 1-Phenylethyl Side Chain

The 1-phenylethyl side chain possesses its own distinct reactivity, centered on the benzylic carbon atom, which is susceptible to radical formation, oxidation, and reduction.

The phenylethyl system can readily form radical intermediates, particularly at the benzylic position (the carbon attached to both phenyl rings). The 1-phenylethyl radical is a significant species, often studied as an isomer of the 2-phenylethyl radical in the context of polymerization and combustion chemistry. acs.org

The formation of these radicals can be initiated through several methods, including:

Thermolysis or Photolysis: High temperatures or UV light can induce homolytic cleavage of a C-H bond, especially the weaker benzylic C-H bond.

Hydrogen Abstraction: Reaction with other radical species can lead to the abstraction of a hydrogen atom from the benzylic position.

Electron Transfer: Inorganic oxidizing or reducing agents can react with organic compounds to produce radical species through single-electron transfer. youtube.com

The 1-phenylethyl radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent phenyl ring. This radical is an important intermediate in processes like the thermal decomposition of larger molecules and has been studied as a model for understanding the reactivity of polystyrene radicals. acs.org The reaction of a phenyl radical with ethylene (B1197577) is a known pathway that can lead to the formation of a 2-phenylethyl radical, which can then isomerize to the more stable 1-phenylethyl radical. acs.org

The 1-phenylethyl group can undergo both oxidation and reduction reactions.

Oxidation: The benzylic carbon is the primary site for oxidation. Strong oxidizing agents can convert the C-H group into a C-OH (carbinol) or even a C=O (ketone) group, leading to the formation of a derivative with a carbonyl function connecting the two aromatic rings. The presence of multiple alkyl substituents on the benzene (B151609) rings can influence the redox properties of the molecule. Studies on related benzene derivatives show that functional groups significantly impact the oxidation and reduction potentials. nih.gov Electrochemical oxidation of highly substituted aromatic compounds can lead to the formation of conducting polymers. mdpi.com

Reduction: Catalytic hydrogenation can reduce the phenyl group on the side chain to a cyclohexyl group, although this typically requires harsh conditions (high pressure and temperature). More commonly, if the side chain contained unsaturation (e.g., a phenylethenyl group), it would be readily reduced to a phenylethyl group. The reduction of aromatic ketones to radical anions, known as ketyls, by alkali metals is a well-established process. youtube.com

Intermolecular Interactions and Their Influence on Reactivity

In the solid state and in solution, non-covalent intermolecular interactions play a critical role in determining the structure, properties, and reactivity of 1,3-Dimethyl-5-(1-phenylethyl)benzene derivatives.

While 1,3-Dimethyl-5-(1-phenylethyl)benzene itself cannot form hydrogen bonds, its derivatives, such as those containing hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups, can act as potent hydrogen bond donors and acceptors. nih.gov These interactions are crucial in directing molecular self-assembly.

In derivatives of 1,3,5-trisubstituted benzenes, functional groups capable of hydrogen bonding can lead to the formation of robust, ordered structures, such as hexagonal networks or one-dimensional tapes. nih.govresearchgate.net For example, 2,4-diamino-1,3,5-triazinyl (DAT) groups attached to a phenyl core are known to form reliable N-H···N hydrogen bonds, creating extensive networks where each molecule is linked to its neighbors by multiple hydrogen bonds. nih.gov The formation of these hydrogen-bonded frameworks can significantly alter the chemical environment of the molecules, potentially influencing their reactivity by pre-organizing them in a specific geometry or by altering the electron density of the aromatic rings. helsinki.fi

The aromatic rings in 1,3-Dimethyl-5-(1-phenylethyl)benzene are prime candidates for engaging in π-π stacking interactions. These interactions, which arise from a combination of dispersion forces and electrostatic interactions, are fundamental to the structure of many organic materials. libretexts.org

The geometry of π-π stacking is typically not a perfect face-to-face sandwich but rather a parallel-displaced or slip-stacked arrangement, which minimizes steric repulsion while maximizing attractive forces. rsc.orgsemanticscholar.org The interaction energy is sensitive to the electronic nature of the aromatic rings. Stacking interactions between electron-rich and electron-poor aromatic rings, such as between benzene and hexafluorobenzene, are particularly strong due to favorable electrostatic interactions. libretexts.orgnih.gov

In derivatives of 1,3-Dimethyl-5-(1-phenylethyl)benzene, these stacking interactions can dictate the crystal packing. chemrxiv.org The formation of π-stacked dimers or extended pillars can influence the material's properties, including its redox behavior. nih.gov Studies have shown that π-stacking interactions can enhance the reducing character of aromatic systems. Upon oxidation, the resulting charge tends to be distributed across the interacting monomers, influencing the properties of the entire cationic system. nih.gov This cooperative electronic effect within a π-stacked architecture can significantly alter the reactivity of the individual molecules compared to their behavior in isolation.

Table 2: Summary of Intermolecular Interactions and Their Effects

| Interaction Type | Structural Feature Required | Resulting Architecture | Influence on Reactivity |

| Hydrogen Bonding | H-bond donor/acceptor groups (e.g., -OH, -NH₂) on derivatives | Ordered 1D, 2D, or 3D networks nih.gov | Pre-organization of reactants; alteration of electronic properties helsinki.fi |

| π-π Stacking | Aromatic rings | Parallel-displaced or slip-stacked dimers and columns rsc.org | Enhanced reducing character; charge delocalization in oxidized state nih.gov |

| CH-π Interactions | Methyl C-H bonds and aromatic rings | Contributes to crystal packing stability chemrxiv.org | Can influence molecular conformation and packing density |

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dimethyl 5 1 Phenylethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,3-Dimethyl-5-(1-phenylethyl)benzene, both ¹H and ¹³C NMR provide critical data for structural confirmation. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from closely related isomers and fragments. wiley-vch.dechemicalbook.comscribd.comspectrabase.com

The proton NMR spectrum of 1,3-Dimethyl-5-(1-phenylethyl)benzene is expected to exhibit distinct signals corresponding to each unique proton environment. The asymmetry of the molecule leads to a complex but interpretable spectrum.

The key predicted resonances are:

Aromatic Protons (Phenyl Ring): The five protons on the monosubstituted phenyl ring will appear in the typical aromatic region, approximately between δ 7.20 and 7.35 ppm. Due to their proximity to the chiral center, they will likely present as a complex multiplet. wiley-vch.de

Aromatic Protons (Dimethylphenyl Ring): The 3,5-dimethylphenyl group has three aromatic protons. Two equivalent protons are situated between the methyl groups (H-2, H-6), and one is opposite the phenylethyl substituent (H-4). These are expected to appear as distinct singlets or narrow multiplets around δ 6.8-7.0 ppm.

Methine Proton (-CH-): The single proton on the benzylic carbon, coupling with the adjacent methyl group protons, will produce a quartet. This signal is expected to be found around δ 4.1-4.4 ppm. wiley-vch.de

Methyl Protons (-CH₃ on ethyl group): The three protons of the methyl group attached to the chiral center will appear as a doublet due to coupling with the methine proton, expected around δ 1.6-1.7 ppm. wiley-vch.de

Methyl Protons (on Dimethylphenyl ring): The six protons of the two methyl groups on the dimethylphenyl ring are chemically equivalent and will produce a sharp singlet around δ 2.2-2.3 ppm. wiley-vch.de

Predicted ¹H NMR Data Table

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

|---|---|---|---|---|

| Phenyl Ring (aromatic) | 7.20 - 7.35 | Multiplet (m) | - | 5H |

| Dimethylphenyl Ring (aromatic) | 6.80 - 7.00 | Singlet/Multiplet (s/m) | - | 3H |

| Methine (-CH-) | 4.10 - 4.40 | Quartet (q) | ~7.1 | 1H |

| Ring Methyls (-CH₃) | 2.20 - 2.30 | Singlet (s) | - | 6H |

| Ethyl Methyl (-CH₃) | 1.60 - 1.70 | Doublet (d) | ~7.1 | 3H |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. Due to the molecule's asymmetry, each carbon atom is expected to be unique, though some aromatic carbon signals may overlap. Based on data from isomers like 1-(2,5-Dimethylphenyl)-1-phenylethane and 1,2-Dimethyl-4-(1-phenylethyl)-benzene, a predictive assignment can be made. wiley-vch.de

The predicted chemical shifts are:

Aromatic Carbons (Quaternary): The spectrum will show four quaternary carbon signals: the two carbons bearing methyl groups, the carbon attached to the phenylethyl group, and the ipso-carbon of the unsubstituted phenyl ring. These are expected in the range of δ 135-147 ppm. wiley-vch.de

Aromatic Carbons (CH): The remaining nine aromatic CH carbons will resonate between δ 125-130 ppm. wiley-vch.de

Methine Carbon (-CH-): The benzylic carbon atom is anticipated to have a chemical shift around δ 44-45 ppm. wiley-vch.de

Methyl Carbons (-CH₃): The two equivalent methyl carbons on the dimethylphenyl ring would appear as a single peak around δ 21 ppm, while the methyl carbon of the ethyl group would be found around δ 22 ppm. wiley-vch.de

Predicted ¹³C NMR Data Table

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Quaternary) | 135 - 147 |

| Aromatic CH | 125 - 130 |

| Methine (-CH-) | 44 - 45 |

| Ethyl Methyl (-CH₃) | ~22 |

| Ring Methyls (-CH₃) | ~21 |

X-ray Diffraction Studies for Solid-State Structure Determination

As 1,3-Dimethyl-5-(1-phenylethyl)benzene is likely an oil at room temperature, obtaining single crystals for X-ray diffraction is challenging, and no published crystal structure for this specific compound is available. However, analysis of related crystalline compounds can provide insight into its likely solid-state characteristics. amanote.com

The key conformational feature of 1,3-Dimethyl-5-(1-phenylethyl)benzene is the rotation around the C-C single bond connecting the two aromatic rings. The torsion angles involving these rings are dictated by steric hindrance. The bulky nature of the 3,5-dimethylphenyl and the phenyl groups would prevent a planar conformation. Instead, the molecule will adopt a twisted or "staggered" conformation to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens of the dimethylphenyl ring. Studies on similarly substituted biaryl systems show that the dihedral angle between the two aromatic rings is significant, often in the range of 50-70 degrees, to alleviate these steric clashes. mdpi.com

In a hypothetical crystalline state, the packing of 1,3-Dimethyl-5-(1-phenylethyl)benzene molecules would be governed primarily by non-covalent interactions. The dominant forces would be van der Waals interactions, ensuring efficient space-filling.

Additionally, weak C-H···π interactions are plausible and often play a crucial role in the supramolecular assembly of aromatic hydrocarbons. rsc.org These interactions would involve the hydrogen atoms of the methyl groups or the aromatic rings acting as donors and the electron-rich π-systems of the phenyl rings acting as acceptors. Such interactions could lead to the formation of specific packing motifs, like herringbone or offset face-to-face π-stacking arrangements, in the crystal lattice. mdpi.com

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly useful for structural confirmation. For alkylbenzenes like 1,3-Dimethyl-5-(1-phenylethyl)benzene, electron ionization (EI) mass spectrometry typically induces characteristic fragmentation pathways.

The molecular ion (M⁺) peak for this compound is expected at a mass-to-charge ratio (m/z) of 210, corresponding to its molecular weight. The most significant fragmentation process for such structures is the cleavage of the bond beta to the aromatic rings, which results in the formation of a highly stabilized benzylic carbocation.

For 1,3-Dimethyl-5-(1-phenylethyl)benzene, the most probable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl bridge, leading to a very stable cation. This fragment, [M-15]⁺, is expected to be the base peak in the spectrum, appearing at m/z 195. This observation is consistent with the mass spectra of its isomers, which also show a base peak at m/z 195. wiley-vch.de Other less prominent fragments may arise from further cleavages of the structure.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Ion Formula | Identity | Predicted Intensity |

|---|---|---|---|

| 210 | [C₁₆H₁₈]⁺ | Molecular Ion (M⁺) | Moderate |

| 195 | [C₁₅H₁₅]⁺ | [M - CH₃]⁺ | High (Base Peak) |

| 105 | [C₈H₉]⁺ | [Phenylethyl Cation] | Moderate |

| 91 | [C₇H₇]⁺ | [Tropylium Ion] | Moderate to Low |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to investigate the vibrational modes of molecules. These methods provide detailed information about the molecular structure, functional groups, and substitution patterns of aromatic compounds such as 1,3-Dimethyl-5-(1-phenylethyl)benzene and its derivatives. The vibrational spectrum is a unique fingerprint of a molecule, arising from the stretching and bending vibrations of its chemical bonds.

For 1,3-Dimethyl-5-(1-phenylethyl)benzene, the vibrational analysis can be conceptually divided into contributions from the 1,3,5-trisubstituted benzene (B151609) ring, the monosubstituted benzene ring of the phenyl group, and the ethyl bridge connecting them. The substitution pattern on the benzene rings significantly influences the positions and intensities of the characteristic absorption bands.

Vibrational Modes of the Aromatic Rings

The IR and Raman spectra of benzene and its derivatives are characterized by several key vibrational modes. In the case of 1,3-Dimethyl-5-(1-phenylethyl)benzene, we can expect to observe vibrations characteristic of both 1,3,5-trisubstituted and monosubstituted benzene rings.

The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The C-C stretching vibrations within the benzene rings, often referred to as ring modes, give rise to a set of sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern on a benzene ring. For a 1,3,5-trisubstituted benzene ring, a strong absorption band is expected in the region of 810-880 cm⁻¹ and another medium intensity band around 675-730 cm⁻¹. For the monosubstituted phenyl group, a strong band is anticipated between 730-770 cm⁻¹ and another between 690-710 cm⁻¹.

The following table summarizes the expected characteristic IR and Raman active vibrational modes for the aromatic portions of 1,3-Dimethyl-5-(1-phenylethyl)benzene based on established data for substituted benzenes. spectroscopyonline.comdocbrown.info

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring Type |

| C-H Stretching | 3100 - 3000 | Both Rings |

| C-C Ring Stretching | 1620 - 1580 | Both Rings |

| C-C Ring Stretching | 1520 - 1470 | Both Rings |

| C-H In-plane Bending | 1300 - 1000 | Both Rings |

| C-H Out-of-plane Bending (Trisubst.) | 880 - 810 | 1,3,5-Dimethylphenyl |

| Ring Bending (Trisubst.) | 730 - 675 | 1,3,5-Dimethylphenyl |

| C-H Out-of-plane Bending (Monosubst.) | 770 - 730 | Phenyl |

| Ring Bending (Monosubst.) | 710 - 690 | Phenyl |

This table presents expected ranges for characteristic vibrations based on general data for substituted benzenes.

Vibrational Modes of the Alkyl Substituents

The methyl and ethyl groups attached to the benzene rings also exhibit characteristic vibrational frequencies. The aliphatic C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups in the ethyl bridge are expected in the 2975-2845 cm⁻¹ region. docbrown.info

The C-H bending vibrations of the methyl groups typically appear around 1470-1430 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric). The methine C-H bending will also contribute in this region.

A summary of the expected vibrational modes for the alkyl portions of the molecule is provided in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Asymmetric CH₃ Stretching | 2975 - 2950 | Methyl |

| Symmetric CH₃ Stretching | 2880 - 2860 | Methyl |

| CH Stretching | 2930 - 2910 | Methine |

| Asymmetric CH₃ Bending | 1470 - 1430 | Methyl |

| Symmetric CH₃ Bending | 1380 - 1370 | Methyl |

| CH Bending | 1350 - 1340 | Methine |

This table outlines the anticipated vibrational frequencies for the alkyl groups based on established spectroscopic data.

Distinguishing Features in Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While C=O, O-H, and N-H stretching vibrations are typically strong in IR spectra, C=C and C-C stretching vibrations of aromatic rings are often strong and well-defined in Raman spectra. The symmetric "ring breathing" vibration, which involves the radial expansion and contraction of the benzene ring, is a particularly strong and characteristic Raman band, typically observed near 1000 cm⁻¹. For 1,3-Dimethyl-5-(1-phenylethyl)benzene, two such bands would be expected, one for each of the non-equivalent benzene rings. The high symmetry of the 1,3,5-trisubstituted ring would likely lead to a more intense and sharp ring breathing mode compared to the monosubstituted phenyl ring.

Theoretical and Computational Chemistry Investigations of 1,3 Dimethyl 5 1 Phenylethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules due to its favorable balance between accuracy and computational cost. Such calculations for 1,3-Dimethyl-5-(1-phenylethyl)benzene would provide fundamental insights into its stability, orbital energies, and electron distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests the molecule is more reactive. For 1,3-Dimethyl-5-(1-phenylethyl)benzene, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO would also be distributed across these π-systems.

Illustrative Data Table: Frontier Orbital Energies The following data is illustrative, based on typical values for similar aromatic hydrocarbons, as specific experimental or calculated values for 1,3-Dimethyl-5-(1-phenylethyl)benzene are not available in public literature.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A detailed analysis of the molecular orbitals would reveal the nature of chemical bonding and electron density distribution. In 1,3-Dimethyl-5-(1-phenylethyl)benzene, the HOMO would likely exhibit π-character originating from the electron-donating dimethylbenzene moiety. The LUMO is expected to be a π* anti-bonding orbital, also spread across the aromatic systems. Visualizing these orbitals helps identify the regions of the molecule most involved in electronic transitions and potential chemical reactions. The analysis would show how the orbitals of the two separate aromatic rings interact through the ethyl bridge.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its behavior. These descriptors quantify aspects like reactivity, stability, and polarity.

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 1,3-Dimethyl-5-(1-phenylethyl)benzene, calculations would likely identify the unsubstituted carbon atoms on both aromatic rings as the primary sites for electrophilic attack due to their higher electron density. The specific values would depend on the combined electronic effects of the methyl and phenylethyl substituents.

Illustrative Data Table: Predicted Reactive Sites This table is a hypothetical representation of where reactivity is expected, as specific calculated Fukui indices are not published.

| Atom/Region | Predicted Reactivity | Rationale |

| C2, C4, C6 of Dimethylbenzene Ring | High for Electrophilic Attack | Activated by electron-donating methyl groups. |

| Ortho/Para positions of Phenyl Ring | Moderate for Electrophilic Attack | Standard reactivity for an alkyl-substituted benzene (B151609) ring. |

| Benzylic Carbon | High for Radical Attack | Stabilized by resonance with the phenyl ring. |

The dipole moment is a measure of the net molecular polarity. Due to its hydrocarbon nature and relatively symmetric substitution, 1,3-Dimethyl-5-(1-phenylethyl)benzene is expected to have a very small dipole moment, making it a nonpolar molecule.

Chemical hardness (η) and its inverse, softness (σ), are concepts related to the stability of a molecule. researchgate.net Hardness is directly related to the HOMO-LUMO gap; a "hard" molecule has a large gap and is less polarizable, while a "soft" molecule has a small gap. researchgate.net These parameters help in understanding the molecule's reactivity in polar and nonpolar environments.

Illustrative Data Table: Quantum Chemical Descriptors The following data is illustrative, based on typical values for similar aromatic hydrocarbons.

| Descriptor | Value | Unit |

| Dipole Moment (µ) | ~0.4 | Debye |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (σ) | 0.38 | eV⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net An MD simulation for 1,3-Dimethyl-5-(1-phenylethyl)benzene would be invaluable for exploring its conformational landscape. The primary focus would be on the rotational freedom around the single bonds of the ethyl bridge.

The simulation would track the dihedral angles between the two aromatic rings, revealing the most stable (lowest energy) conformations and the energy barriers to rotation. It is expected that the molecule would preferentially adopt a staggered conformation to minimize steric hindrance between the bulky phenyl and dimethylphenyl groups. These simulations provide a dynamic picture of the molecule's flexibility, which influences its physical properties and how it interacts with other molecules. mdpi.com

Academic Applications and Future Research Directions

Utility as Chiral Auxiliaries and Chirons in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary, which is itself chiral, biases the formation of one stereoisomer over another, and is then typically removed for reuse. wikipedia.org The (1-phenylethyl) group in 1,3-Dimethyl-5-(1-phenylethyl)benzene contains a stereogenic center, making it a candidate for applications as a chiral auxiliary. While specific research on this exact molecule as a chiral auxiliary is not widely documented, the closely related (S)-1-phenylethylamine has been successfully used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure compounds. rsc.org

The general principle involves attaching the chiral fragment to a prochiral substrate. The steric bulk and electronic properties of the 1,3-dimethylphenyl group, combined with the phenyl group on the stereocenter, would create a specific chiral environment. This environment would then direct the approach of a reagent to one face of the molecule, leading to a high degree of stereoselectivity in reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved from the product.

A chiron is a small, enantiomerically pure molecule derived from a natural product that is used as a building block in the synthesis of more complex molecules. While 1,3-Dimethyl-5-(1-phenylethyl)benzene is not a natural product, its enantiomerically pure forms could potentially serve as chirons, providing a defined stereocenter and a rigid aromatic framework for the construction of larger, stereochemically complex targets.

| Potential Application | Key Structural Feature | Rationale |

| Chiral Auxiliary | (R)- or (S)-1-phenylethyl moiety | The stereogenic center can induce facial selectivity in reactions on an attached prochiral substrate. |

| Chiron | Enantiomerically pure scaffold | Can be incorporated as a building block in the total synthesis of complex chiral molecules. |

Potential in Materials Science Research

The unique substitution pattern of 1,3-Dimethyl-5-(1-phenylethyl)benzene also suggests its potential as a building block in materials science.

Exploration as Monomers for Polymer Synthesis

Aromatic compounds are fundamental components in the production of various polymers and plastics. openaccessjournals.com While 1,3-Dimethyl-5-(1-phenylethyl)benzene is not a monomer in its current form, it could be chemically modified to introduce a polymerizable group, such as a vinyl or ethynyl (B1212043) group. For instance, dehydrogenation of the ethyl side chain could yield a substituted styrene, a class of monomers known for producing a wide range of polymers with diverse properties. The bulky and rigid nature of the 1,3-dimethyl-5-(1-phenylethyl)phenyl group would be expected to influence the properties of the resulting polymer, potentially leading to materials with high thermal stability, specific mechanical properties, or unique optical characteristics.

Development of C3-Symmetric Ligands and Supramolecular Assemblies

The 1,3,5-substitution pattern on the benzene (B151609) ring is a well-established motif for the creation of C3-symmetric molecules. nih.govresearchgate.net These molecules are of significant interest in coordination chemistry and supramolecular chemistry due to their ability to form well-defined metal complexes and self-assembled structures. nih.gov By introducing coordinating groups at the remaining positions of the benzene ring, or by functionalizing the existing methyl groups, 1,3-Dimethyl-5-(1-phenylethyl)benzene could serve as a core for C3-symmetric ligands. The chiral phenylethyl group would impart chirality to the ligand, which is highly desirable for applications in asymmetric catalysis.

Furthermore, C3-symmetric molecules based on a benzene-1,3,5-tricarboxamide (B1221032) (BTA) core are known to form supramolecular assemblies. researchgate.net The specific intermolecular interactions, such as hydrogen bonding and π-π stacking, are influenced by the nature of the substituents. The phenylethyl group in this context could introduce additional steric and electronic factors that would modulate the self-assembly process, potentially leading to the formation of novel gels, liquid crystals, or other ordered materials.

Role in Fundamental Mechanistic Organic Chemistry Studies

Substituted aromatic compounds are classic substrates for studying the mechanisms of fundamental organic reactions. ed.ac.uk The structure of 1,3-Dimethyl-5-(1-phenylethyl)benzene makes it a suitable model for investigating several aspects of reaction mechanisms.

The benzylic position of the phenylethyl group is prone to radical and cationic reactions. The stability of the benzylic carbocation or radical formed at this position would be influenced by both the phenyl group and the dimethyl-substituted phenyl ring. This allows for the study of reaction kinetics and intermediates in processes like benzylic bromination or solvolysis reactions. Such studies are crucial for understanding the electronic and steric effects of substituents on reaction rates and pathways.

| Reaction Type | Relevant Structural Feature | Mechanistic Insight |

| Electrophilic Aromatic Substitution | 1,3-dimethyl substitution pattern | Study of directing effects and substituent influence on reaction rates. |

| Benzylic C-H bond reactions | Phenylethyl group | Investigation of the stability of benzylic radicals and carbocations. |

| Nucleophilic Substitution | Chiral benzylic center | Study of SN1 and SN2 reaction mechanisms and stereochemical outcomes. |

Emerging Trends and Unexplored Research Avenues for Phenylethyl-Substituted Aromatics

The field of phenylethyl-substituted aromatics continues to evolve, with several emerging trends and unexplored research avenues. The demand for phenylethyl compounds is growing, particularly in the pharmaceutical and fine chemical industries. futuremarketinsights.com

One key trend is the development of more sustainable and efficient synthetic methods. This includes the use of greener reagents and catalytic processes to reduce waste and energy consumption. Biotechnological approaches, such as enzymatic synthesis and fermentation, are also being explored as alternatives to traditional chemical synthesis. futuremarketinsights.com

The unique properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a continuous area of research. mdpi.com While 1,3-Dimethyl-5-(1-phenylethyl)benzene is not a PAH, it can be seen as a building block for more complex aromatic structures. Research into the controlled growth and functionalization of aromatic systems is an active field. rsc.org

For 1,3-Dimethyl-5-(1-phenylethyl)benzene specifically, future research could focus on:

Asymmetric Catalysis: The development of novel chiral ligands based on this scaffold for use in a wide range of enantioselective transformations.

Functional Materials: The synthesis and characterization of polymers and supramolecular materials derived from this compound to explore their potential in electronics, optics, and separation technologies.

Computational Studies: The use of theoretical calculations to predict the properties and reactivity of this molecule and its derivatives, guiding future experimental work.

Bioactivity Screening: Although outside the direct scope of this article, a logical extension would be to investigate the biological activity of derivatives of this compound, given that many pharmaceuticals contain substituted aromatic cores. openaccessjournals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dimethyl-5-(1-phenylethyl)benzene, and how are its structural features confirmed experimentally?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce substituents. For example, alkylation of 1,3-dimethylbenzene with 1-phenylethyl bromide under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. Structural confirmation relies on NMR (¹H/¹³C) for substituent positions and coupling constants, IR for functional group analysis, and mass spectrometry for molecular weight validation. X-ray crystallography, as demonstrated in analogous benzene derivatives, resolves stereoelectronic effects .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Systematic optimization includes varying solvent polarity (e.g., dichloromethane vs. toluene), temperature gradients (0–80°C), and catalyst loading (e.g., 5–20 mol% AlCl₃). Kinetic studies via HPLC or GC-MS monitor intermediate formation. Statistical tools like Design of Experiments (DoE) identify critical parameters, while quenching protocols (e.g., ice-cold water) stabilize reactive intermediates .

Q. What safety protocols are essential when handling intermediates with undefined toxicity profiles?

- Methodological Answer : Assume acute toxicity for novel intermediates. Use fume hoods, PPE (nitrile gloves, lab coats), and closed-system transfers. Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., alkyl benzenes) for hazard extrapolation. Emergency procedures should include neutralization protocols for acidic/basic byproducts and spill containment using vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects of the 1-phenylethyl group influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The bulky 1-phenylethyl group directs electrophiles (e.g., nitronium ion) to the para position relative to itself due to steric hindrance, overriding the electron-donating methyl groups. Computational modeling (DFT) calculates charge distribution and transition-state energies, while competitive experiments with isotopic labeling (e.g., deuterated substrates) validate mechanistic pathways .

Q. What strategies resolve contradictions in reported melting points or solubility data across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform recrystallization in multiple solvents (e.g., ethanol, hexane) and characterize via DSC for melting point consistency. Compare solubility in standardized buffers (pH 1–13) using UV-Vis spectroscopy. Cross-validate with independent synthetic batches and peer datasets (e.g., PubChem, EPA DSSTox) .

Q. How can computational tools predict the compound’s environmental persistence or bioaccumulation potential?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP (hydrophobicity) and biodegradation half-lives. Molecular dynamics simulations assess binding affinity to soil organic matter. Experimental validation includes OECD 301D biodegradation tests and HPLC-MS analysis of metabolic byproducts in model organisms .

Q. What advanced spectroscopic techniques elucidate conformational dynamics in solution?

- Methodological Answer : Variable-temperature NMR (VT-NMR) probes rotational barriers of the 1-phenylethyl group. NOESY correlations map spatial proximity between methyl and aromatic protons. Time-resolved fluorescence spectroscopy quantifies solvation effects on excited-state lifetimes .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.